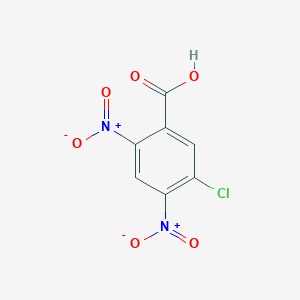

5-氯-2,4-二硝基苯甲酸

描述

5-Chloro-2,4-dinitrobenzoic acid is a useful research compound. Its molecular formula is C7H3ClN2O6 and its molecular weight is 246.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-2,4-dinitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,4-dinitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

5-氯-2,4-二硝基苯甲酸:科学研究应用

分光光度分析: 5-氯-2,4-二硝基苯甲酸可用于分光光度法测定某些药物化合物。 其吸光特性使其能够充当生色团探针,有助于通过毛细管区带电泳分析复杂混合物 .

衍生物合成: 该化合物可以作为合成各种衍生物的先驱,例如苯甲酰氯,这些衍生物在有机合成和药物研究中具有进一步的应用 .

生物化学研究: 在生物化学研究中,5-氯-2,4-二硝基苯甲酸可用于研究酶动力学和机制,因为其结构类似物通常用作酶抑制剂或底物 .

材料科学: 该化合物的特性可能使其适合用于材料科学研究,特别是在开发具有特定光学或电子特性的新型材料方面 .

环境分析: 它可作为环境分析中的标准物质或试剂,用于检测和定量污染物,特别是与氯代芳香族化合物相关的污染物 .

分子复合物研究: 5-氯-2,4-二硝基苯甲酸的相关结构类似物用于研究与核碱基的相互作用以及多组分分子复合物的受控生产,这可能意味着该化合物具有类似的应用 .

安全和危害

5-Chloro-2,4-dinitrobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

Similar compounds such as 3,5-dinitrobenzoate derivatives have been shown to exhibit antifungal activity . The targets could potentially be enzymes or proteins involved in the survival and proliferation of fungi.

Mode of Action

It’s worth noting that certain 3,5-dinitrobenzoate derivatives have been found to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . This interference could potentially lead to the disruption of the cell membrane’s integrity and function, thereby inhibiting the growth of the fungi.

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound might affect the ergosterol biosynthesis pathway in fungi . Disruption of this pathway could lead to downstream effects such as impaired cell membrane function and ultimately, cell death.

Result of Action

Based on the potential mode of action, the compound could cause disruption of the fungal cell membrane, leading to cell death .

生化分析

Biochemical Properties

The information available does not specify the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

The current literature does not provide specific details on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

5-Chloro-2,4-dinitrobenzoic acid is a solid substance that should be stored at room temperature

Dosage Effects in Animal Models

There is currently no available information on how the effects of 5-Chloro-2,4-dinitrobenzoic acid vary with different dosages in animal models .

Transport and Distribution

The current literature does not provide specific details on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

5-chloro-2,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQOEJCXWMGEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395602 | |

| Record name | 5-chloro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136833-36-8 | |

| Record name | 5-chloro-2,4-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

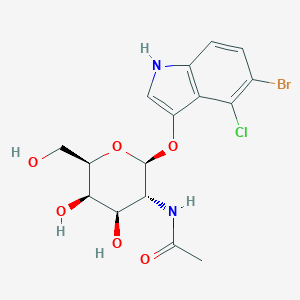

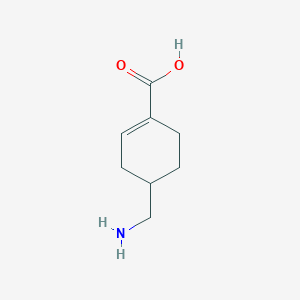

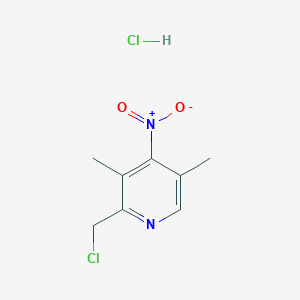

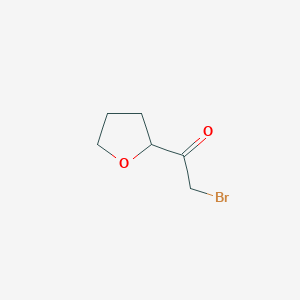

Feasible Synthetic Routes

Q1: How does the structure of 5-chloro-2,4-dinitrobenzamide mustards, derived from 5-chloro-2,4-dinitrobenzoic acid, influence their potency and selectivity as prodrugs for NTR-mediated GDEPT?

A1: Research indicates that modifications to the amide side chain of 2,4-dinitrobenzamide mustards, synthesized from 5-chloro-2,4-dinitrobenzoic acid, significantly impact their effectiveness as prodrugs for NTR-mediated GDEPT [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)